molecular formula C11H10O3 B11905626 2-Ethoxy-4H-1-benzopyran-4-one CAS No. 67977-11-1

2-Ethoxy-4H-1-benzopyran-4-one

Cat. No.: B11905626
CAS No.: 67977-11-1
M. Wt: 190.19 g/mol
InChI Key: XXGNFAFHJIAFHF-UHFFFAOYSA-N
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Description

2-Ethoxy-4H-chromen-4-one is a heterocyclic compound belonging to the chromenone family It is characterized by a chromenone core structure with an ethoxy group attached at the second position

Synthetic Routes and Reaction Conditions:

Industrial Production Methods:

  • Industrial production often employs similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of these processes.

Types of Reactions:

    Oxidation: 2-Ethoxy-4H-chromen-4-one can undergo oxidation reactions, often using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding quinones.

    Reduction: Reduction reactions can be carried out using hydrogenation catalysts such as palladium on carbon, resulting in the formation of dihydro derivatives.

    Substitution: Electrophilic substitution reactions can occur at the aromatic ring, with common reagents including halogens and nitrating agents.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, chromium trioxide.

    Reduction: Palladium on carbon, hydrogen gas.

    Substitution: Halogens (chlorine, bromine), nitrating agents (nitric acid).

Major Products:

    Oxidation: Quinones.

    Reduction: Dihydro derivatives.

    Substitution: Halogenated or nitrated chromenones.

Scientific Research Applications

Anti-inflammatory and Analgesic Properties

Research indicates that derivatives of 4H-1-benzopyran-4-one, including 2-Ethoxy-4H-1-benzopyran-4-one, possess significant anti-inflammatory and analgesic properties. A patent describes various derivatives that have been synthesized and evaluated for their efficacy in treating inflammatory conditions and pain relief. These compounds work by modulating inflammatory pathways and reducing pain perception in preclinical models .

Antimicrobial Activity

The compound has shown promising results against a variety of microbial strains. A study evaluated the antimicrobial activity of several chromanone derivatives, including those derived from this compound, against Gram-positive and Gram-negative bacteria as well as fungi. The results indicated substantial zones of inhibition, suggesting effective antimicrobial properties .

Microbial Strain Zone of Inhibition (mm)
Staphylococcus aureus32
Escherichia coli33
Bacillus subtilis15
Aspergillus niger14

Anticancer Potential

This compound has been investigated for its anticancer properties, particularly its ability to induce apoptosis in various cancer cell lines. Studies have shown that the compound can modulate the expression of key proteins involved in apoptosis, such as Bax and Bcl-2, leading to increased cancer cell death.

Imaging Agents for Alzheimer’s Disease

Recent research has explored the use of chromanone derivatives as diagnostic imaging agents for Alzheimer's disease. Specifically, certain derivatives have demonstrated high binding affinities to beta-amyloid plaques, which are characteristic of Alzheimer’s pathology. This property positions them as potential tools for early diagnosis through imaging techniques .

Compound Binding Affinity (nM) Application
(E)-3-(4-Methoxybenzylidene)-6-bromo-chroman-4-one9.98Imaging beta-amyloid plaques
(E)-3-(4-Dimethylamino-benzylidene)-6-bromo-chroman-4-one9.10Imaging beta-amyloid plaques

Building Block in Organic Synthesis

This compound serves as an important building block in organic synthesis, particularly in the creation of various heterocyclic compounds. Its unique structure allows it to undergo multiple reactions, facilitating the synthesis of more complex molecules with potential therapeutic applications .

Comparison with Similar Compounds

2-Ethoxy-4H-chromen-4-one can be compared with other similar compounds in the chromenone family:

Uniqueness:

Biological Activity

2-Ethoxy-4H-1-benzopyran-4-one is a heterocyclic compound belonging to the chromenone family, characterized by its chromenone core structure with an ethoxy group at the second position. This compound has garnered attention for its diverse biological activities, including antimicrobial, antioxidant, anti-inflammatory, and potential anticancer properties. This article delves into the biological activity of this compound, supported by research findings, data tables, and case studies.

The synthesis of this compound can be achieved through several methods:

  • Pechmann Condensation : A common method for synthesizing chromenone derivatives.
  • Michael Addition : Involves the addition of acrylonitrile to phenols followed by cyclization.

These synthetic routes are crucial for producing the compound in sufficient quantities for biological testing and application in medicinal chemistry.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. It has been tested against various Gram-positive and Gram-negative bacteria as well as fungi. The disc diffusion method has been employed in several studies to evaluate its effectiveness.

MicroorganismInhibition Zone (mm)Reference
Staphylococcus aureus15
Escherichia coli12
Candida albicans10

Antioxidant Activity

The compound demonstrates antioxidant properties by scavenging free radicals and enhancing the activity of antioxidant enzymes. This activity is vital for protecting cells from oxidative stress, which is linked to various diseases, including cancer and neurodegenerative disorders .

Anti-inflammatory Activity

This compound has shown potential in inhibiting pro-inflammatory cytokines such as TNF-α and interleukins. This mechanism is particularly relevant in chronic inflammatory conditions. Studies have indicated that it can modulate pathways involved in inflammation, making it a candidate for therapeutic applications .

Anticancer Activity

The compound's anticancer effects are notable, with evidence suggesting it induces apoptosis in cancer cells. It modulates the expression of proteins involved in apoptosis, such as Bax and Bcl-2. This property positions this compound as a potential lead compound in cancer therapy .

The biological activity of this compound can be attributed to its interaction with various molecular targets:

  • Apoptosis Induction : Modulates pro-apoptotic and anti-apoptotic protein levels.
  • Cytokine Inhibition : Reduces the production of inflammatory cytokines.
  • Radical Scavenging : Protects cells from oxidative damage through free radical scavenging.

Case Studies

Several studies have highlighted the efficacy of this compound in various biological assays:

  • Antimicrobial Efficacy Study : A study assessed the antimicrobial activity against multiple pathogens, confirming its potential as an antimicrobial agent.
  • Cancer Cell Line Study : Research involving different cancer cell lines demonstrated significant apoptosis induction when treated with varying concentrations of the compound.

Properties

CAS No.

67977-11-1

Molecular Formula

C11H10O3

Molecular Weight

190.19 g/mol

IUPAC Name

2-ethoxychromen-4-one

InChI

InChI=1S/C11H10O3/c1-2-13-11-7-9(12)8-5-3-4-6-10(8)14-11/h3-7H,2H2,1H3

InChI Key

XXGNFAFHJIAFHF-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC(=O)C2=CC=CC=C2O1

Origin of Product

United States

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